Erdosteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mucolytic Properties and Respiratory Conditions:

Erdosteine's primary function is to thin and loosen mucus, making it easier to cough up. Research supports its effectiveness in treating acute and chronic respiratory conditions like bronchitis and chronic obstructive pulmonary disease (COPD) .

Antioxidant and Anti-inflammatory Effects:

Erdosteine exhibits antioxidant properties, potentially helping to reduce oxidative stress in the body. Studies suggest it might play a role in mitigating inflammation associated with various conditions, including respiratory illnesses .

Potential Applications in Other Diseases:

Research is ongoing to explore the potential benefits of erdosteine in other diseases. Some studies suggest it might be helpful in:

- Kidney Disease: Erdosteine might offer protection against kidney damage caused by reduced blood flow .

- Liver Disease: Early research indicates erdosteine's potential to reduce liver damage .

- Neurological Disorders: Some studies suggest erdosteine might have neuroprotective effects, but more research is needed .

It's important to note that most of this research is in its preliminary stages. More studies are needed to confirm the effectiveness of erdosteine for these specific applications.

Safety and Side Effects:

Erdosteine is generally considered safe when used as directed. However, some potential side effects include nausea, stomach upset, and diarrhea .

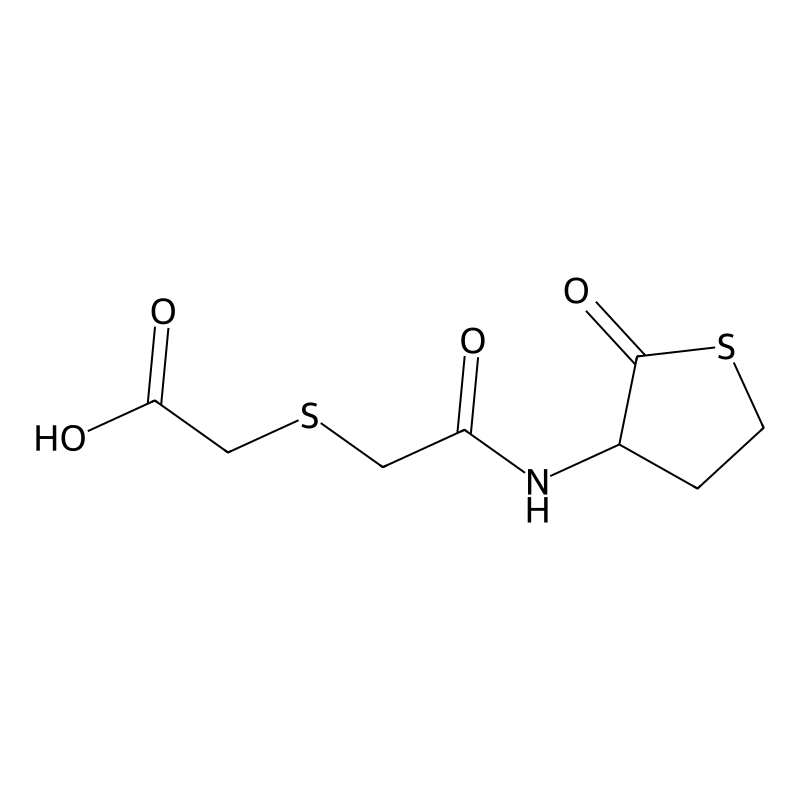

Erdosteine is an orally administered mucolytic agent primarily used for treating chronic obstructive pulmonary disease and other respiratory disorders characterized by excessive mucus production. It belongs to the thiol-based family of drugs and is chemically defined as N-(carboxymethylthioacetyl) homocysteine thiolactone. The compound contains two sulfur atoms, one as a thioether and the other within a heterocyclic ring, which are crucial for its pharmacological activity. Upon administration, erdosteine undergoes first-pass metabolism in the liver to form its active metabolite, Met I (N-(2-carboxymethylthioacetyl)homocysteine), which possesses significant mucolytic and antioxidant properties .

Erdosteine's mechanism of action is multifaceted and involves several processes:

- Mucolysis: Erdosteine's active metabolites (Met-I, Met-II, and Met-III) are believed to cleave disulfide bonds within the mucus structure, reducing its viscosity and making it easier to cough up [, ].

- Antioxidant Activity: The free sulfhydryl groups in the metabolites also possess antioxidant properties, potentially helping to reduce oxidative stress in the airways associated with respiratory diseases [].

- Regulation of Mucus Production: Erdosteine might influence the production of mucus in the airways, potentially reducing overall mucus volume [].

These combined effects contribute to Erdosteine's ability to improve mucus clearance and alleviate symptoms in respiratory conditions.

Erdosteine is generally well-tolerated, but some side effects like heartburn and nausea can occur [].

- Toxicity: Erdosteine exhibits low acute toxicity [].

- Flammability: Not flammable

- Reactivity: No significant reactivity concerns reported

However, it is crucial to consult a healthcare professional before using Erdosteine, especially if you have any underlying health conditions or are taking other medications [].

- Oxidation: Erdosteine can be oxidized by agents such as potassium permanganate and ceric ammonium sulfate, leading to different products depending on the reaction conditions (e.g., acidic or alkaline environments) .

- Fluorescence Quenching: Erdosteine can interact with acriflavine, resulting in a decrease in the dye's fluorescence, which is utilized for its quantitative determination in laboratory settings .

- Ring-Opening Reaction: The thiolactone ring of erdosteine opens during metabolism to release the active metabolite Met I, which has free thiol groups that contribute to its biological activity .

Erdosteine exhibits a multifaceted pharmacological profile:

- Mucolytic Activity: It reduces mucus viscosity and enhances mucociliary clearance, thus improving expectoration in patients with respiratory conditions .

- Antioxidant Properties: The active metabolite Met I scavenges reactive oxygen species, protecting tissues from oxidative damage and reducing inflammation associated with chronic respiratory diseases .

- Antiadhesive Effects: Erdosteine interferes with bacterial adhesion in the respiratory tract, enhancing the efficacy of antibiotics when used in combination therapy .

Erdosteine can be synthesized through several methods:

- Starting Materials: Synthesis typically begins with homocysteine derivatives.

- Thiolactone Formation: The reaction involves acylation processes that yield the thiolactone structure characteristic of erdosteine.

- Metabolic Activation: After oral administration, erdosteine undergoes hepatic metabolism to produce Met I, which is responsible for its therapeutic effects .

Erdosteine is primarily used in clinical settings for:

- Management of Chronic Obstructive Pulmonary Disease: It alleviates symptoms by improving mucus clearance.

- Adjunct Therapy in Respiratory Infections: When combined with antibiotics, it enhances their effectiveness without interfering with their action .

- Treatment of Acute Respiratory Conditions: Its antioxidant properties make it beneficial in acute exacerbations of respiratory diseases.

Erdosteine has been studied for its interactions with various substances:

- Antibiotics: Clinical studies indicate that erdosteine does not impair antibiotic activity but rather enhances it by reducing bacterial adhesion .

- Oxidative Stress Modulators: Erdosteine has shown synergistic effects when combined with other antioxidants or anti-inflammatory agents, indicating potential for broader therapeutic applications .

Erdosteine shares similarities with several other compounds known for their mucolytic and antioxidant properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| N-Acetylcysteine | Contains a sulfhydryl group | Antioxidant and mucolytic | Widely used as an antidote for acetaminophen overdose |

| Ambroxol | Benzylamine derivative | Mucolytic and anti-inflammatory | Increases surfactant production in lungs |

| Carbocisteine | A derivative of cysteine | Mucolytic agent | Modulates mucus viscosity without altering secretion rates |

Erdosteine stands out due to its dual action as both a mucolytic agent and an antioxidant while also exhibiting antiadhesive properties against bacterial infections. Its unique metabolic pathway leading to active metabolites further differentiates it from these similar compounds .

Antioxidant Properties and Reactive Oxygen Species Scavenging

Erdosteine demonstrates significant antioxidant activity through both direct and indirect mechanisms, with the active metabolite M1 showing superior reactive oxygen species (ROS) scavenging capabilities compared to the parent compound. The antioxidant properties are directly attributed to the presence of free sulfhydryl groups in metabolite M1, which serve as electron donors in redox reactions [1] [7].

Detailed biochemical analysis reveals that metabolite M1 exhibits high scavenging activity against hydrogen peroxide (H₂O₂) at concentrations greater than 0.1 mmol/L, while erdosteine itself demonstrates activity only at the much higher concentration of 1 mmol/L [8] [9]. This represents a ten-fold difference in potency, highlighting the importance of metabolic activation for optimal antioxidant effects. Similarly, for hypochlorous acid (HOCl) scavenging, metabolite M1 shows high activity at concentrations as low as 0.039 μg/mL, whereas erdosteine exhibits only low scavenging activity [8] [9] [7].

Notably, neither erdosteine nor its metabolite M1 demonstrates direct interaction with superoxide anion (O₂⁻), indicating selectivity in ROS scavenging activity [8] [9]. However, both compounds provide protection against hydroxyl radical-mediated damage through indirect mechanisms involving the modulation of upstream ROS production pathways [10] [7]. The compounds also significantly reduce peroxynitrite formation, which is generated through the reaction of superoxide anion with nitric oxide [11] [7].

Erdosteine enhances cellular antioxidant defense mechanisms by increasing the activity of endogenous antioxidant enzymes. Studies have documented significant increases in superoxide dismutase, catalase, and glutathione peroxidase activities in tissues treated with erdosteine [12] [13] [14]. This enhancement of cellular protective mechanisms occurs alongside the direct ROS scavenging activity, providing a dual-action antioxidant effect.

The compound also demonstrates marked efficacy in reducing lipid peroxidation products, particularly malondialdehyde levels, which serve as biomarkers of oxidative tissue damage [15] [12] [13]. In human neutrophil studies, metabolite M1 significantly inhibited oxidative bursts in a concentration-dependent manner from 2.5 to 20 μg/mL, with activity comparable to N-acetylcysteine, a well-established antioxidant [7] [16].

Anti-Inflammatory Effects on Pulmonary Pathways

Erdosteine exerts potent anti-inflammatory effects through multiple molecular pathways, with particular emphasis on the modulation of nuclear factor kappa B (NF-κB) signaling cascades. The compound specifically inhibits the degradation of IκBα (inhibitor of NF-κB), thereby preventing the nuclear translocation and transcriptional activation of NF-κB [17] [18]. This inhibition occurs at the level of IκB kinase (IKK) activity, representing a fundamental intervention in inflammatory signal transduction.

The suppression of NF-κB activation results in significant reductions in the production of key pro-inflammatory cytokines. Studies have documented substantial decreases in interleukin-6 (IL-6) and interleukin-1β (IL-1β) production following erdosteine treatment [15] [19] [17]. These cytokines play central roles in the inflammatory cascade and are particularly important in pulmonary inflammatory conditions. The reduction in cytokine production translates to decreased systemic inflammation, as evidenced by marked reductions in C-reactive protein (CRP) levels, a reliable biomarker of systemic inflammatory response [15] [20].

Erdosteine demonstrates selective effects on cytokine modulation, promoting a shift toward anti-inflammatory and regulatory responses. Research has shown that the compound decreases the production of T-helper 2 (Th2) cytokines IL-5 and IL-13, while simultaneously increasing IL-10 production [19]. Interleukin-10 is a potent regulatory cytokine that plays a critical role in controlling allergic airway inflammation and promoting the resolution of inflammatory responses.

The anti-inflammatory effects extend to the cellular level, where erdosteine significantly inhibits neutrophil oxidative burst in a concentration-dependent manner [11] [7] [16]. This inhibition occurs at clinically relevant concentrations ranging from 2.5 to 20 μg/mL and directly protects tissues from oxidative damage caused by activated inflammatory cells. Additionally, the compound inhibits the release of neutrophil elastase, a serine proteinase that degrades elastin and other structural proteins, contributing to tissue destruction in inflammatory lung diseases [21].

The molecular mechanisms underlying the anti-inflammatory effects involve the regulation of multiple signaling pathways beyond NF-κB. Studies have demonstrated that erdosteine does not significantly affect the phosphorylation of Akt or mitogen-activated protein kinase (MAPK) pathways, indicating specificity for NF-κB-mediated inflammatory responses [17] [18]. This selectivity is therapeutically advantageous as it reduces the risk of interfering with essential cellular signaling processes while maintaining anti-inflammatory efficacy.

Modulation of Bacterial Adhesion Mechanisms

Erdosteine exhibits unique anti-bacterial properties through the disruption of bacterial adhesion mechanisms, primarily targeting the structural integrity of fimbrial proteins that mediate bacterial attachment to host epithelial cells. The active metabolite M1 demonstrates significant efficacy in reducing bacterial adhesiveness to human mucosal epithelial cells at concentrations of 2.5, 5, and 10 μg/mL [2] [3] [22].

The mechanism of action involves the disruption of disulfide bonds within bacterial fimbrial proteins, specifically targeting pilin subunits that form the structural backbone of adhesive pili [6]. Bacterial fimbriae are helical assemblies of pilin proteins that contain critical disulfide bonds essential for maintaining their three-dimensional structure and adhesive function [23]. The free sulfhydryl groups in metabolite M1 reduce these disulfide bonds, causing conformational changes that impair the binding capacity of bacterial adhesins to eukaryotic cell receptors.

Research has documented significant anti-adhesive effects against major pathogenic bacteria, including Staphylococcus aureus and Escherichia coli [2] [3] [22]. For both bacterial species, metabolite M1 significantly reduces adhesiveness at the same concentration range that demonstrates mucolytic activity, suggesting a common mechanism involving disulfide bond reduction. Notably, erdosteine itself, as well as other metabolites (M2 and M3) and N-acetylcysteine used as a control, showed no anti-adhesive activity, emphasizing the specific structural requirements for this mechanism [3].

The anti-adhesive effects are mediated through interference at the fimbrial level, as confirmed by hemagglutination and hydrophobicity assays [3]. The binding inhibition occurs through direct interaction with bacterial fimbriae rather than modification of host cell receptors, as demonstrated by experiments showing that pre-incubation of host cells with the drug does not reduce adhesiveness of untreated bacteria [2] [3].

In the context of biofilm-associated infections, erdosteine enhances antibiotic activity by facilitating penetration through biofilm matrices and disrupting extracellular polymeric substances [24]. Studies with methicillin-resistant and methicillin-susceptible Staphylococcus aureus biofilms demonstrated that erdosteine significantly enhances the efficacy of various antibiotics, particularly against mature biofilms that typically show high resistance to antimicrobial treatment.

The clinical significance of the anti-adhesive mechanism extends to the prevention of device-associated infections and the enhancement of antimicrobial therapy effectiveness. By disrupting the initial adhesion phase of bacterial colonization, erdosteine may prevent the establishment of persistent infections, particularly in patients with indwelling medical devices or chronic respiratory conditions where bacterial colonization represents a significant clinical challenge.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CB - Mucolytics

R05CB15 - Erdosteine

Mechanism of Action

Pictograms

Irritant

Other CAS

84611-23-4

Wikipedia

Use Classification

Dates

2: Dal Negro RW, Visconti M, Turco P. Efficacy of erdosteine 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial. Pulm Pharmacol Ther. 2015 Aug;33:47-51. doi: 10.1016/j.pupt.2015.06.004. Epub 2015 Jun 23. PubMed PMID: 26116425.

3: Dokuyucu R, Karateke A, Gokce H, Kurt RK, Ozcan O, Ozturk S, Tas ZA, Karateke F, Duru M. Antioxidant effect of erdosteine and lipoic acid in ovarian ischemia-reperfusion injury. Eur J Obstet Gynecol Reprod Biol. 2014 Dec;183:23-7. doi: 10.1016/j.ejogrb.2014.10.018. Epub 2014 Oct 24. PubMed PMID: 25461347.

4: Park JS, Park MY, Cho YJ, Lee JH, Yoo CG, Lee CT, Lee SM. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells. Inflammation. 2016 Aug;39(4):1573-81. doi: 10.1007/s10753-016-0393-4. PubMed PMID: 27317418.

5: Nacar A, Karaboğa I, Okuyan HM, Sefil NK, Nacar E, Motor S, Akküçük S, Ozkan OV. Investigation of the protective effect of erdosteine against cyclosporine-induced injury in rat liver with histological and biochemical methods. Turk J Med Sci. 2015;45(6):1390-5. PubMed PMID: 26775399.

6: Guven A, Ickin M, Uzun O, Bakar C, Balbay EG, Balbay O. Erdosteine protects rat testis tissue from hypoxic injury by reducing apoptotic cell death. Andrologia. 2014 Feb;46(1):50-8. doi: 10.1111/and.12041. Epub 2012 Nov 16. PubMed PMID: 23157213.

7: Saritas A, Kandis H, Baltaci D, Yildirim U, Kaya H, Karakus A, Colakoglu S, Memisogullari R, Kara IH. N-Acetyl cysteine and erdosteine treatment in acetaminophen-induced liver damage. Toxicol Ind Health. 2014 Aug;30(7):670-8. doi: 10.1177/0748233712463780. Epub 2012 Oct 15. PubMed PMID: 23070635.

8: Moustafa NM, Badawey AM, Lamie NT, El-Aleem Ael-A. Stability-indicating methods for the determination of erdosteine in the presence of its acid degradation products. J AOAC Int. 2014 Jan-Feb;97(1):86-93. PubMed PMID: 24672863.

9: Jin J, Chen XY, Zhang YF, Ma ZY, Zhong DF. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization]. Yao Xue Xue Bao. 2013 Mar;48(3):395-400. Chinese. PubMed PMID: 23724654.

10: Moretti M, Fagnani S. Erdosteine reduces inflammation and time to first exacerbation postdischarge in hospitalized patients with AECOPD. Int J Chron Obstruct Pulmon Dis. 2015 Oct 28;10:2319-25. doi: 10.2147/COPD.S87091. eCollection 2015. PubMed PMID: 26604731; PubMed Central PMCID: PMC4630194.

11: Sirmali R, Armağan A, Öktem F, Uz E, Kirbas A, Dönmezs S, Yilmaz HR, Silay MS, Sirmali M. Protective effects of erdosteine, vitamin E, and vitamin C on renal injury induced by the ischemia-reperfusion of the hind limbs in rats. Turk J Med Sci. 2015;45(1):33-7. PubMed PMID: 25790527.

12: Hoza J, Salzman R, Starek I, Schalek P, Kellnerova R. Efficacy and safety of erdosteine in the treatment of chronic rhinosinusitis with nasal polyposis - a pilot study. Rhinology. 2013 Dec;51(4):323-7. doi: 10.4193/Rhin13.039. PubMed PMID: 24260764.

13: Saliba I, El Fata F. Is intratympanic injection of erdosteine protective against cisplatin-induced ototoxicity? Neurotox Res. 2012 Apr;21(3):302-8. doi: 10.1007/s12640-011-9282-7. Epub 2011 Oct 12. PubMed PMID: 21989624.

14: Elkady AA, Ibrahim IM. Protective effects of erdosteine against nephrotoxicity caused by gamma radiation in male albino rats. Hum Exp Toxicol. 2016 Jan;35(1):21-8. doi: 10.1177/0960327115574919. Epub 2015 Feb 24. PubMed PMID: 25716170.

15: Demiralay R, Gürsan N, Erdem H. The effects of erdosteine and N-acetylcysteine on apoptotic and antiapoptotic markers in pulmonary epithelial cells in sepsis. Eurasian J Med. 2013 Oct;45(3):167-75. doi: 10.5152/eajm.2013.35. PubMed PMID: 25610275; PubMed Central PMCID: PMC4261429.

16: Waissbluth S, Dupuis I, Daniel SJ. Protective effect of erdosteine against cisplatin-induced ototoxicity in a guinea pig model. Otolaryngol Head Neck Surg. 2012 Apr;146(4):627-32. doi: 10.1177/0194599811426261. Epub 2011 Nov 3. PubMed PMID: 22051542.

17: Dal Negro RW, Visconti M, Tognella S, Micheletto C. Erdosteine affects eicosanoid production in COPD. Int J Clin Pharmacol Ther. 2011 Jan;49(1):41-5. PubMed PMID: 21176724.

18: Tutanc M, Arica V, Yılmaz N, Nacar A, Zararsiz I, Basarslan F, Tutanc OD, Nacar E. Effects of erdosteine on cyclosporin-A-induced nephrotoxicity. Hum Exp Toxicol. 2012 Jun;31(6):565-73. doi: 10.1177/0960327111417907. Epub 2011 Aug 3. PubMed PMID: 21813577.

19: Ma L, Zhang LD, Wang WN, Yao TW. [HPLC determination of the related substances in erdosteine]. Yao Xue Xue Bao. 2012 Aug;47(8):1039-42. Chinese. PubMed PMID: 23162901.

20: Guzel A, Kayhan S, Tutuncu S, Guzel A, Duran L, Alacam H, Gunaydin M, Torun AC, Yilmaz MZ, Selcuk MY, Murat N. Attenuation of bleomycin induced lung fibrosis by erdosteine and inhibition of the inducible nitric oxide synthase. Bratisl Lek Listy. 2015;116(3):196-202. PubMed PMID: 25869570.